2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered by Pfizer in 2005 and is currently being developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactivity
Oxazole and pyridine derivatives are crucial in the development of novel synthetic methodologies. For instance, compounds containing oxazole rings have been synthesized through innovative approaches such as the intramolecular Diels–Alder reaction, demonstrating the versatility of these heterocycles as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986). Additionally, the application of chiral ruthenium(II) complexes in asymmetric cyclopropanation highlights the importance of cyclopropane moieties, similar to the one present in the compound of interest, in constructing stereochemically rich molecules (Nishiyama et al., 1995).
Biological Applications
The structural motifs present in "2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide" have been investigated for various biological activities. For example, macrocyclic pentaazapyridine derivatives, which include pyridine units, have shown promising antimicrobial properties, indicating the potential for such compounds in developing new antimicrobial agents (Flefel et al., 2018). Moreover, gold(III) complexes with 2-substituted pyridines have been evaluated for their anticancer properties, showcasing the therapeutic potential of pyridine-containing compounds (Maiore et al., 2012).
Material Science and Catalysis
The incorporation of oxazole and pyridine units into molecular frameworks has also been explored in material science and catalysis. For instance, the synthesis and characterization of novel oxazole derivatives have been studied for their potential applications in material science, highlighting the role of such heterocyclic compounds in developing advanced materials and catalysts (Selvi & Srinivasan, 2014).
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(10-3-4-10)18-14-17-11(8-21-14)13(20)16-7-9-2-1-5-15-6-9/h1-2,5-6,8,10H,3-4,7H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUOVZNNSOVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.